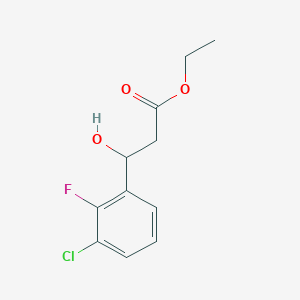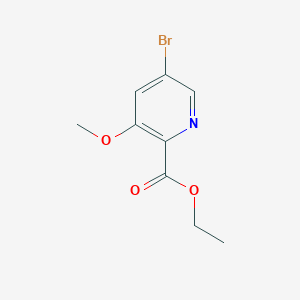![molecular formula C6H5N3O3 B13682534 3-Methyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione CAS No. 1706450-47-6](/img/structure/B13682534.png)
3-Methyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione is a heterocyclic compound that features a fused ring system containing both oxazole and pyridazine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-2-methyl-4H-pyridazin-4-one with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxazole derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated ring systems.
Substitution: Formation of substituted oxazole-pyridazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-Methyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of 3-Methyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and molecular targets depend on the specific application and the structural modifications of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a keto group at the 3-position.
Oxazole: A five-membered ring containing one oxygen and one nitrogen atom.
Uniqueness
3-Methyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione is unique due to its fused ring system, which combines the properties of both oxazole and pyridazine. This fusion enhances its stability and reactivity, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
1706450-47-6 |
|---|---|
Molekularformel |
C6H5N3O3 |
Molekulargewicht |
167.12 g/mol |
IUPAC-Name |
3-methyl-6H-[1,3]oxazolo[4,5-d]pyridazine-2,7-dione |
InChI |
InChI=1S/C6H5N3O3/c1-9-3-2-7-8-5(10)4(3)12-6(9)11/h2H,1H3,(H,8,10) |
InChI-Schlüssel |
VGLDKVQGKTZGAU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)NN=C2)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


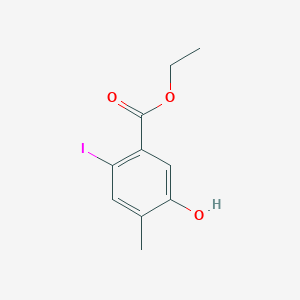
![tert-Butyl (R)-2-[Benzyl(2-chloro-3-phenoxypropyl)amino]acetate](/img/structure/B13682460.png)
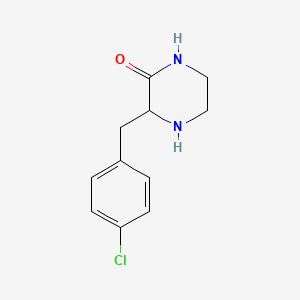

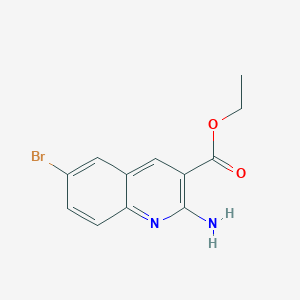
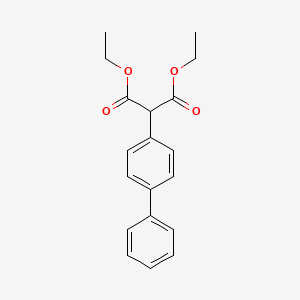
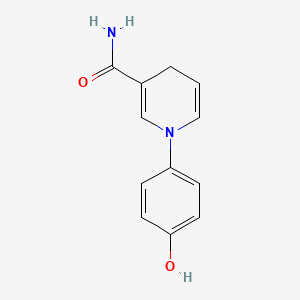
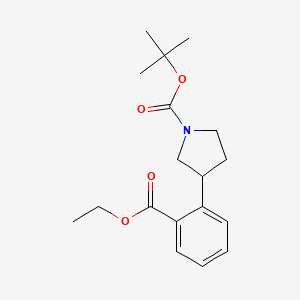
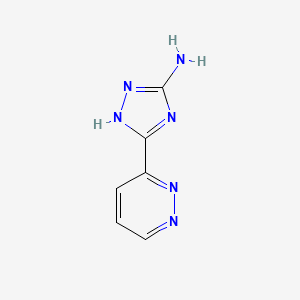
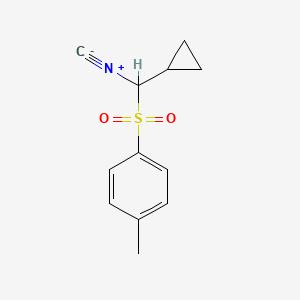

![4-Bromo-2,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B13682491.png)
